

# Spectroscopic data of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine

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## Compound of Interest

**Compound Name:** 4-(Pyridin-2-yl)-1H-pyrazol-5-amine

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An In-Depth Technical Guide to the Predicted Spectroscopic Profile of **4-(Pyridin-2-yl)-1H-pyrazol-5-amine**

## Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, molecules integrating pyrazole and pyridine scaffolds are of particular interest due to their prevalence in pharmacologically active agents. This guide focuses on **4-(Pyridin-2-yl)-1H-pyrazol-5-amine** ( $C_8H_8N_4$ , M.W.: 160.18 g/mol), a molecule of significant synthetic and pharmaceutical potential.

While extensive experimental data for this specific compound is not yet prevalent in publicly accessible literature, a comprehensive understanding of its spectroscopic characteristics is crucial for researchers aiming to synthesize, identify, or utilize it. This document, therefore, leverages established spectroscopic principles and data from closely related analogues to construct a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is grounded in scientific integrity, clearly delineating between established principles and predictive interpretations, to provide a reliable reference for drug development professionals and researchers.

## Predicted $^1H$ NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted  $^1\text{H}$  NMR spectrum of **4-(Pyridin-2-yl)-1H-pyrazol-5-amine** is expected to reveal distinct signals for each of the eight protons, influenced by the electronic environments of the pyridine and pyrazole rings.

## Causality Behind Predicted Chemical Shifts

The chemical shifts ( $\delta$ ) are predicted based on the electronic effects of the substituents on both heterocyclic rings. The amino group (-NH<sub>2</sub>) on the pyrazole ring is a strong electron-donating group, which will cause the pyrazole protons to be shielded and appear at a relatively lower chemical shift. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, leading to deshielding of the pyridine protons, which will appear at higher chemical shifts. The coupling constants (J) are predicted based on typical values for ortho, meta, and para couplings in pyridine rings.

The predicted chemical shifts are informed by data from various substituted pyrazoles and pyridines reported in the literature. For instance, the protons on aminopyrazoles typically appear in the range of 5.6-7.5 ppm, while protons on 2-substituted pyridines are found between 7.0 and 8.5 ppm[1][2].

## Predicted $^1\text{H}$ NMR Data Summary

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3 (Pyrazole)	~7.5	s	-
NH <sub>2</sub> (Amine)	~5.0-6.0	br s	-
NH (Pyrazole)	~11.0-12.0	br s	-
H-3' (Pyridine)	~7.6	d	~8.0
H-4' (Pyridine)	~7.8	t	~7.5
H-5' (Pyridine)	~7.2	d	~7.0
H-6' (Pyridine)	~8.5	d	~5.0

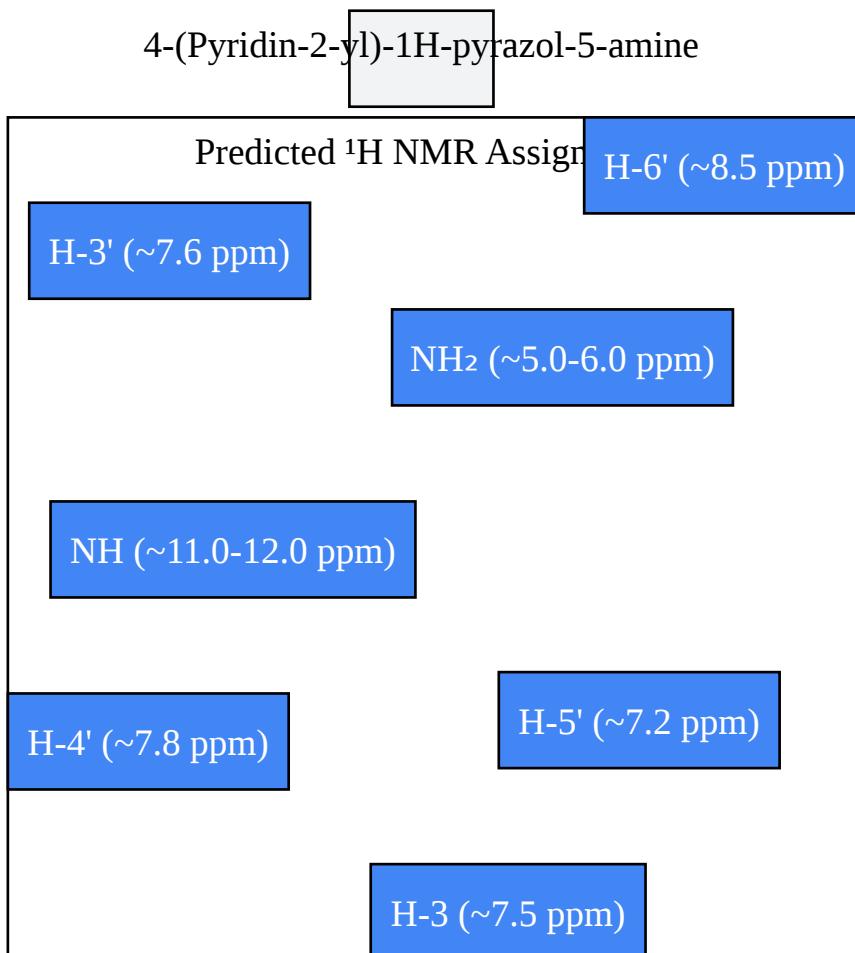
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'br s' denotes broad singlet.

Chemical shifts are referenced to TMS in DMSO-d<sub>6</sub>.

## Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The use of DMSO-d<sub>6</sub> is recommended to ensure the observation of exchangeable protons (NH and NH<sub>2</sub>).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Parameters: Utilize a standard pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

## Visualization of Predicted <sup>1</sup>H NMR Assignments



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Caption: Predicted <sup>1</sup>H NMR assignments for **4-(Pyridin-2-yl)-1H-pyrazol-5-amine**.

## Predicted <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule. The predicted spectrum of **4-(Pyridin-2-yl)-1H-pyrazol-5-amine** will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

## Causality Behind Predicted Chemical Shifts

The chemical shifts of the carbon atoms are influenced by the same electronic effects described for the <sup>1</sup>H NMR spectrum. The amino group will shield the pyrazole carbons, causing them to appear at lower chemical shifts. The electron-withdrawing nature of the pyridine nitrogen and the ring current will deshield the pyridine carbons, shifting them to higher chemical

shifts. These predictions are supported by comparative analysis of data for substituted pyridines and pyrazoles[3][4].

## Predicted $^{13}\text{C}$ NMR Data Summary

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-3 (Pyrazole)	~135
C-4 (Pyrazole)	~100
C-5 (Pyrazole)	~150
C-2' (Pyridine)	~158
C-3' (Pyridine)	~120
C-4' (Pyridine)	~138
C-5' (Pyridine)	~118
C-6' (Pyridine)	~150

Note: Chemical shifts are referenced to TMS in DMSO-d<sub>6</sub>.

## Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.
- Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for  $^{13}\text{C}$  (e.g., 100 MHz).
- Parameters: A proton-decoupled pulse sequence is standard. A spectral width of ~200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio.

## Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds. The IR spectrum of **4-(Pyridin-2-yl)-1H-pyrazol-5-amine** is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

## Causality Behind Predicted Absorption Frequencies

The positions of the IR absorption bands are determined by the bond strengths and the masses of the atoms involved. The N-H stretching vibrations of the amine and pyrazole groups are expected to appear as distinct bands in the 3200-3500  $\text{cm}^{-1}$  region. The C-H stretching of the aromatic rings will be observed just above 3000  $\text{cm}^{-1}$ . The C=N and C=C stretching vibrations of the pyrazole and pyridine rings will appear in the 1500-1650  $\text{cm}^{-1}$  region. These predictions are based on well-established IR correlation tables[5][6][7][8].

## Predicted IR Data Summary

Functional Group	Predicted Absorption Frequency ( $\text{cm}^{-1}$ )	Intensity
N-H Stretch (Amine)	3300-3500	Medium (two bands)
N-H Stretch (Pyrazole)	3200-3400	Medium, broad
Aromatic C-H Stretch	3000-3100	Medium
C=N Stretch (Rings)	1600-1650	Strong
C=C Stretch (Rings)	1500-1600	Medium-Strong
C-N Stretch	1250-1350	Medium

## Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400  $\text{cm}^{-1}$ .

## Visualization of IR Sample Preparation Workflow



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Caption: Workflow for preparing a KBr pellet for IR spectroscopy.

## Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

## Causality Behind Predicted Fragmentation

In electrospray ionization (ESI), the molecule is expected to be protonated to form the molecular ion  $[M+H]^+$ . The predicted  $m/z$  for this ion is 161.18, corresponding to the molecular weight of the compound plus the mass of a proton. Fragmentation of the molecule may occur, leading to characteristic daughter ions.

## Predicted MS Data Summary

Ion	Predicted $m/z$
$[M+H]^+$	161.18
$[M+Na]^+$	183.16

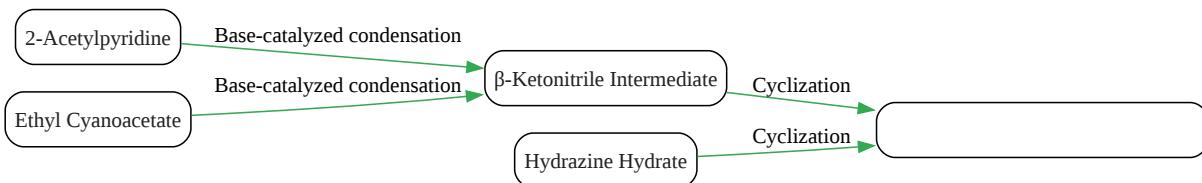
## Experimental Protocol: Mass Spectrometry (ESI)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode over a suitable  $m/z$  range (e.g., 50-500).

## Plausible Synthetic Pathway

The synthesis of **4-(Pyridin-2-yl)-1H-pyrazol-5-amine** can be envisioned through the condensation of a  $\beta$ -ketonitrile with hydrazine, a common method for pyrazole synthesis[9]. A plausible route is outlined below.

## Visualization of a Plausible Synthetic Pathway



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Caption: A plausible synthetic route to **4-(Pyridin-2-yl)-1H-pyrazol-5-amine**.

## Conclusion

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for **4-(Pyridin-2-yl)-1H-pyrazol-5-amine**. By leveraging established principles and comparative data from analogous structures, we have constructed a detailed profile encompassing  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data. This information is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds, facilitating their work in the absence of published experimental spectra. The provided protocols offer standardized methods for obtaining high-quality data once the compound is synthesized.

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